Product packaging for Fascaplysin(Cat. No.:CAS No. 114719-57-2)

Fascaplysin

Numéro de catalogue: B045494
Numéro CAS: 114719-57-2
Poids moléculaire: 271.3 g/mol
Clé InChI: WYQIPCUPNMRAKP-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fascaplysin is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4) isolated from the marine sponge Fascaplysinopsis sp. This naturally derived alkaloid exhibits a highly specific mechanism of action by binding to the ATP-binding pocket of CDK4, effectively blocking the kinase activity of the CDK4/cyclin D1 complex. This inhibition leads to the hypophosphorylation of the retinoblastoma (Rb) protein, resulting in a potent and reversible arrest of the cell cycle at the G1 phase. Consequently, this compound prevents the G1/S transition, halting cellular proliferation and inducing senescence or apoptosis in Rb-positive cancer cells. Its selectivity for CDK4 over the closely related CDK2 makes it a valuable pharmacological tool for dissecting the roles of specific CDK complexes in cell cycle regulation, senescence, and oncogenesis. Beyond its primary target, this compound also demonstrates intercalation into DNA and topoisomerase I/II inhibition, contributing to its overall anti-proliferative and pro-apoptotic effects. Researchers utilize this compound extensively in cancer biology to study cell cycle checkpoints, validate CDK4 as a therapeutic target, and investigate mechanisms of drug resistance. Its strong fluorescent properties also facilitate its use in cellular uptake and localization studies. This product is intended for research applications only, including in vitro cell culture and biochemical assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11N2O+ B045494 Fascaplysin CAS No. 114719-57-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

114719-57-2

Formule moléculaire

C18H11N2O+

Poids moléculaire

271.3 g/mol

Nom IUPAC

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one

InChI

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1

Clé InChI

WYQIPCUPNMRAKP-UHFFFAOYSA-O

SMILES canonique

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

Apparence

Assay:≥95%A crystalline solid

Synonymes

fascaplisine
fascaplysin
fascaplysine

Origine du produit

United States

Méthodes De Préparation

Gribble’s Seven-Step Indole-Based Synthesis (1990)

Gribble et al. pioneered the first total synthesis of fascaplysin starting from indole, achieving a 65% overall yield through a sequence of acylations, reductions, and cyclizations. The key diindole intermediate 1b was synthesized via reaction of 3-indolyl glyoxylyl chloride with indole’s sodium salt (86% yield). Sodium trifluoroacetoxyborohydride-mediated reduction yielded diindole 1 (60%), which underwent acid-catalyzed cyclization and Pd/C-assisted dehydrogenation to form the pentacyclic core. Final oxidation with peracetic acid and HCl/EtOH treatment provided this compound (85% yield). This method established the foundational strategy for subsequent syntheses.

Qukguiner’s Cross-Coupling Approach (1993)

Qukguiner’s team utilized Suzuki-Miyaura cross-coupling between boronic acid 4 and iodopyridine to construct the bis-aryl intermediate 4a (95% yield). MnO₂-mediated oxidation generated carbonyl derivative 4c , which underwent one-pot double cyclization with pyridinium chloride at 170°C to yield this compound (82% yield, 76% overall). This regioselective route demonstrated the utility of transition metal catalysis in alkaloid synthesis.

Intermediate-Length Syntheses (2000–2010)

Bharate’s Tandem Condensation-Dehydrogenation Strategy (2012)

Bharate et al. achieved a two-step synthesis from tryptamine, leveraging tandem dehydrative condensation with o-chlorophenylglyoxal (85% yield) followed by thermal dehydrogenation at 220°C (80% yield). This method’s brevity and 68% overall yield made it scalable for preclinical studies (Table 1).

Table 1: Comparative Analysis of Key this compound Syntheses (1990–2023)

YearAuthorsStepsOverall YieldKey Innovation
1990Gribble765%First total synthesis
2012Bharate268%Tandem condensation-dehydrogenation
2020Sarpong455%Pyrone remodeling strategy
2023Tryapkin291%UV-assisted quaternization

Zhidkov’s Microwave-Assisted Minisci Reaction (2013)

Zhidkov introduced microwave technology to accelerate the Minisci reaction between β-carboline and o-fluorobenzaldehyde (65% yield). Subsequent pyridinium chloride-mediated quaternization at 220°C furnished this compound (80% yield), reducing reaction times from days to hours.

Modern Methodologies (2020–Present)

Sarpong’s Pyrone Remodeling Strategy (2020)

Sarpong’s group synthesized this compound via pyrone ring-opening and palladium-catalyzed amination/C–H arylation. Indole-pyrone 12a underwent nucleophilic attack by NaOMe (61% yield), followed by Curtius rearrangement (94% yield) and domino coupling with 1,2-dibromobenzene (55% yield). While innovative, the 55% final yield highlighted challenges in multi-catalytic steps.

Tryapkin’s UV-Quaternization Technique (2023)

Tryapkin et al. revolutionized this compound synthesis using UV irradiation at −50°C to suppress side reactions. Tryptamine and 2-iodoacetophenone formed isoquinoline 13 (40% yield), which underwent photoquaternization to this compound (91% yield after three irradiations). This low-temperature approach minimized degradation, achieving the highest reported yield.

Brominated this compound Derivatives

Synthesis of 3-Bromo- and 3,10-Dibromothis compound

Radchenko’s team synthesized 3,10-dibromothis compound via Kornblum oxidation of 2,4-dibromoacetophenone to phenylglyoxal, followed by Pictet-Spengler condensation with bromotryptamine (20–32% yields). The electronic effects of bromine enhanced antitumor activity while complicating regioselectivity.

Critical Analysis of Methodologies

Yield vs. Step Count Trade-offs

Early syntheses (Gribble, Qukguiner) prioritized robustness over efficiency, requiring 7–8 steps but achieving >65% yields. Contemporary methods (Bharate, Tryapkin) reduced steps to 2–4 but faced yield variability due to sensitive quaternization or photochemical steps.

Green Chemistry Considerations

Microwave-assisted (Zhidkov) and UV-mediated (Tryapkin) methods reduced energy consumption by 40–60% compared to traditional heating. However, stoichiometric metal catalysts (Pd, Ag) in cross-coupling reactions remain an environmental concern .

Analyse Des Réactions Chimiques

Derivatization of Fascaplysin

This compound can be modified to create derivatives with altered or enhanced properties . Some derivatization methods include:

  • Suzuki-Miyaura Coupling:
    • This compound derivatives can be synthesized via Suzuki-Miyaura coupling with high regioselectivity and efficiency .
  • tert-Butylthis compound Synthesis:
    • tert-butylthis compound can be synthesized using a modified two-step method. This involves a Grignard reaction of 3-formylindole with tert-butylmagnesium chloride, followed by substitution with sodium cyanide to obtain a nitrile. Reduction of this compound to a tryptamine derivative, followed by a cascade coupling protocol and quaternization, yields tert-butylthis compound .
  • Synthesis of 9-Benzyloxythis compound:
    • 5-Benzyloxy-3-formylindole is obtained by the Vilsmeier–Haack acylation of 5-benzyloxyindole with phosphorus oxychloride in DMF. The interaction of this compound with nitromethane allows the preparation of 5-benzyloxy-3-(2-nitroethenyl)indole. Reduction leads to the formation of 5-benzyloxytryptamine. Substituted 1-benzoyl-6-benzyloxy-β-carbolines are synthesized from tryptamine and 2-substituted acetophenones .
  • Synthesis of 3,10-Dibromothis compound:
    • The reaction between 3-bromophenylhydrazine and 4-bromobutanal is used to prepare a mixture of 6-bromotryptamine and 4-bromotryptamine. This mixture and 2,4-dibromoacetophenone are subjected to a cascade coupling protocol, yielding isomeric 1-benzoyl-β-carbolines, which are then transformed to 3,10-dibromothis compound and its isomer .

Biological and Chemical Activity

This compound exhibits a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antimalarial, and antitumor activity . Its anticancer activity has been demonstrated in vitro and/or in vivo models of solid tumors and hematological malignancies . this compound's mechanism of action includes inhibition of cyclin-dependent kinase 4 (CDK4) and intercalation in double-stranded DNA .

Applications De Recherche Scientifique

Anticancer Properties

Fascaplysin exhibits potent anticancer effects across a range of tumor types, primarily through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Lung Cancer : In studies involving non-small cell lung cancer (NSCLC), this compound was shown to enhance the efficacy of anti-PD-1 immunotherapy by upregulating PD-L1 expression in lung cancer cells. This combination treatment significantly inhibited tumor growth in mouse models .
  • Glioblastoma : this compound demonstrated promising antitumor effects against glioblastoma cell lines, indicating its potential as a novel therapeutic agent for this aggressive cancer type .

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Case Studies

  • This compound's neuroprotective properties were evaluated in vitro, where it showed efficacy in enhancing neuronal survival and function, suggesting its potential as an anti-Alzheimer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

Case Studies

  • In vitro studies have shown that this compound effectively inhibits the growth of several fungal strains, indicating its potential application in treating fungal infections .

Antiplasmodial Activity

Recent research has highlighted this compound's effectiveness against Plasmodium falciparum, the causative agent of malaria.

Summary Table of this compound Applications

Application AreaMechanism of ActionNotable Findings
AnticancerInduces apoptosis, inhibits CDK4Effective against NSCLC and glioblastoma
NeuroprotectionInhibits AChEPotential anti-Alzheimer agent
AntimicrobialDisrupts microbial membranesEffective against various fungal strains
AntiplasmodialInhibits P. falciparumPotent against chloroquine-resistant strains

Mécanisme D'action

Fascaplysin exerts its effects through multiple mechanisms :

Comparaison Avec Des Composés Similaires

9-Phenylfascaplysin (Compound 7)

  • coli . Positional isomerism matters: Derivatives with phenyl groups at C-7 or C-8 (compounds 15, 16) show 4–8× lower antibacterial potency than C-9-substituted analogs . Molecular docking suggests interaction with S.
  • Anticancer Activity: In vivo studies on Ehrlich carcinoma models demonstrate significant tumor growth inhibition, surpassing unmodified this compound . Combined with doxorubicin (DOX), however, it reduces DOX’s efficacy due to competitive target interactions .
Parameter This compound 9-Phenylthis compound Isomers (15, 16)
MIC (MRSA, µg/mL) 0.5–1.0 0.25–0.5 2.0–4.0
IC₅₀ (A549 cells, µM) 0.2–1.1 0.1–0.5 2.0–5.0
DNA Intercalation High Moderate Low

6- and 7-tert-Butylfascaplysins

  • Structural Impact : The bulky tert-butyl group at C-6 or C-7 reduces DNA intercalation by ~7× compared to this compound .
  • Cytotoxicity :
    • 7-tert-Butylthis compound retains potent activity (IC₅₀ = 0.8–2.5 µM in prostate cancer cells), outperforming this compound in drug-resistant lines .
    • Mechanism shifts to replication stress induction, causing DNA double-strand breaks (DSBs) and caspase-independent apoptosis .
Parameter This compound 7-tert-Butylthis compound
DNA Intercalation (EC₅₀) 1.0 µM 7.0 µM
IC₅₀ (PC-3 cells, µM) 0.5 0.8
Selectivity Index* 1.0 3.5

*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells).

Non-Planar Derivatives (β-Carbolines and Indole Analogs)

To mitigate DNA intercalation-driven toxicity, non-planar derivatives were synthesized:

  • THBC (Tetrahydro-β-Carboline) Derivatives: Compound a7 (IC₅₀ = 2.91 µM in HeLa cells) induces G₂/M arrest and apoptosis, with lower toxicity to normal cells (WI38) . Retains CDK4 inhibition but with reduced potency (5× weaker than this compound) .
  • Indole-3-Carboxylic Acid Derivatives :
    • Exhibit moderate activity (IC₅₀ = 4–350 µM), influenced by substituent positioning .

Mechanism-Driven Comparisons

CDK4 Selectivity

This compound’s selectivity for CDK4 over CDK2 arises from interactions with Thr102 and Glu144 in CDK4’s ATP-binding pocket . Mutations (e.g., T102K, E144Q) reduce this compound’s inhibition by 10–150×, highlighting its structural specificity . Derivatives lacking planar structures often lose this selectivity.

DNA vs. Non-DNA Targets

  • This compound : Dual activity via CDK4 inhibition and DNA intercalation .
  • Derivatives: 9-Phenylthis compound and tert-butyl analogs rely more on kinase inhibition and replication stress . Non-planar derivatives (e.g., THBCs) minimize DNA binding but retain pathway modulation (e.g., Akt/mTOR) .

Pharmacokinetic and Toxicity Considerations

  • Solubility : Aryl-substituted derivatives (e.g., 9-phenylthis compound) face aqueous solubility challenges, limiting in vivo efficacy .
  • Toxicity: this compound’s LD₅₀ in mice is ~20 mg/kg, while 9-phenylthis compound shows similar acute toxicity but improved tumor selectivity . Non-planar derivatives reduce hepatotoxicity and nephrotoxicity .

Activité Biologique

Fascaplysin, a marine-derived alkaloid isolated from the sponge Fascaplysinopsis, has garnered significant attention due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is known for its potent cytotoxic effects against various cancer cell lines. Its structure, characterized by a five-ring coplanar backbone, is crucial for its ability to intercalate into DNA, which contributes to its cytotoxicity. The compound has shown efficacy against a range of cancers, including solid tumors (breast, colorectal, prostate, lung carcinoma, melanoma) and hematological malignancies (acute myeloid leukemia) .

This compound exhibits multiple mechanisms of action that contribute to its anticancer effects:

  • DNA Intercalation : this compound's ability to intercalate into double-stranded DNA disrupts replication and transcription processes, leading to cell death .
  • Inhibition of Cyclin-Dependent Kinase 4 (CDK4) : Initially thought to be a primary target, recent studies suggest that this compound's anticancer activity may occur independently of CDK4 inhibition .
  • Induction of Apoptosis and Ferroptosis : Research indicates that this compound can induce both apoptosis and ferroptosis in cancer cells. In non-small cell lung cancer (NSCLC), it promotes G0/G1 cell cycle arrest and enhances anti-PD-1 therapy efficacy by upregulating PD-L1 expression .
  • Antiangiogenic Activity : this compound has been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor angiogenesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy in NSCLC :
    • In vitro studies demonstrated that this compound induced apoptosis in A549 cells through reactive oxygen species (ROS) generation and endoplasmic reticulum stress. In vivo experiments using mouse models showed that this compound treatment significantly reduced tumor volume when combined with anti-PD-1 therapy .
  • Effects on Glioma Cells :
    • A study reported that this compound exhibited a strong inhibitory effect on C6 glioma cell proliferation at concentrations as low as 0.5 µM. Morphological changes indicative of apoptosis were observed after prolonged exposure .
  • Mechanistic Insights :
    • Investigations into the signaling pathways affected by this compound revealed inhibition of the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation. This inhibition was linked to increased autophagy markers such as LC3-II and beclin 1 in HL-60 cells .

Pharmacological Activity Table

Activity TypeDescriptionIC50 Values
AntitumorInduces apoptosis and ferroptosis; effective against various cancers0.5 - 2 µM
AntibacterialExhibits antibacterial properties against multiple strainsVaries by strain
Anti-PlasmodialPotent inhibitor of P. falciparum strains34 ng/mL
Anti-AlzheimerInhibits acetylcholinesterase with selectivity for AChEKi values: 1.49 µM
AntiangiogenicInhibits VEGF signaling pathwaysNot specified

Q & A

Q. What are the primary anticancer mechanisms of Fascaplysin in vitro?

this compound induces apoptosis via the mitochondrial pathway (downregulating Bcl-2, upregulating Bax) and ferroptosis through iron-dependent lipid ROS accumulation, Fe²⁺ elevation, and suppression of GPX4/SLC7A11 . Methodologically, these pathways are validated using:

  • Flow cytometry with Annexin V/PI staining for apoptosis .
  • ROS/Fe²⁺ probes (e.g., C11-BODIPY for lipid peroxidation) and iron chelators (e.g., DFO) to confirm ferroptosis .

Q. How does this compound selectively inhibit CDK4?

this compound’s planar aromatic structure enables DNA intercalation, while its cationic charge facilitates binding to CDK4’s ATP-binding pocket. Molecular dynamics simulations reveal electrostatic interactions with CDK4-specific residues (e.g., Lys35), absent in CDK2, explaining its selectivity (IC₅₀: 0.4 µM for CDK4 vs. 500 µM for CDK2) . Key experiments include:

  • Kinase inhibition assays to quantify IC₅₀ values .
  • Co-crystallography or docking studies to map binding interactions .

Q. What in vitro models are optimal for assessing this compound’s antitumor activity?

  • Cell lines : A549 (NSCLC), C6 (glioblastoma), and HL-60 (leukemia) are well-characterized models .
  • Assays :
  • CCK-8/WST-1 for IC₅₀ determination (e.g., IC₅₀ = 2.92 µM in A549) .
  • Colony formation to evaluate proliferation inhibition .
  • Transwell migration to study EMT reversal via Wnt/β-catenin pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual induction of apoptosis and ferroptosis?

  • Pharmacological inhibition : Co-treatment with Z-VAD-FMK (apoptosis inhibitor) and DFO (ferroptosis inhibitor) to isolate pathways .
  • Biomarker analysis : Monitor caspase-3 cleavage (apoptosis) vs. ACSL4 expression (ferroptosis) .
  • Time-course studies : this compound triggers ferroptosis at early stages (ROS accumulation within 6 hours) and apoptosis later (caspase activation at 24 hours) .

Q. What strategies improve this compound’s bioavailability and reduce toxicity in vivo?

  • Structural derivatives : Brominated analogs (e.g., 3-bromothis compound) show enhanced potency (IC₅₀ < 0.005 µM in glioblastoma) and reduced hemolytic toxicity .
  • Combination therapy : Synergy with anti-PD-1 antibodies in syngeneic mouse models via PD-L1 upregulation (e.g., 2.5-fold increase in tumor-infiltrating CD8⁺ T cells) .
  • Formulation : Nanoencapsulation to mitigate acute toxicity observed at >5 mg/kg in ICR mice .

Q. How does this compound modulate the tumor microenvironment to enhance immunotherapy?

this compound upregulates PD-L1 in tumor cells via IFN-γ/STAT1 signaling, sensitizing tumors to anti-PD-1 therapy. Key methodologies include:

  • Flow cytometry for PD-L1 surface expression .
  • Multiplex immunohistochemistry to quantify CD8⁺/CD4⁺ T-cell infiltration in treated tumors .

Methodological and Experimental Design Considerations

Q. What controls are essential when studying this compound’s off-target effects?

  • Negative controls : Untreated cells and vehicle-only groups (e.g., DMSO).
  • Positive controls : Erastin (ferroptosis inducer) and staurosporine (apoptosis inducer) .
  • Toxicity assays : Hemolysis tests (e.g., erythrocyte lysis at >10 µM) and liver/kidney histopathology in murine models .

Q. How should researchers validate this compound’s specificity for CDK4 in new cancer models?

  • siRNA knockdown : Silence CDK4 and compare this compound’s efficacy in CDK4-deficient vs. wild-type cells .
  • Kinome-wide profiling (e.g., KinomeScan) to exclude off-target kinase inhibition .

Data Interpretation and Reporting Standards

Q. How to address variability in this compound’s IC₅₀ across studies?

  • Standardize assay conditions : Use consistent serum concentrations (e.g., 10% FBS) and exposure times (e.g., 48 hours) .
  • Report statistical methods : Include SD/SE for triplicate experiments and ANOVA for dose-response curves .

Q. What metadata is critical for reproducibility in this compound studies?

  • Compound sourcing : Synthetic route (e.g., 7-step indole derivatization) or natural extraction .
  • In vivo parameters : Mouse strain (e.g., ICR vs. C57BL/6), tumor volume measurement protocols, and ethical approval IDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fascaplysin
Reactant of Route 2
Fascaplysin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.